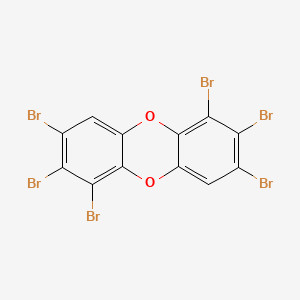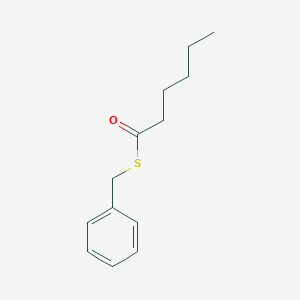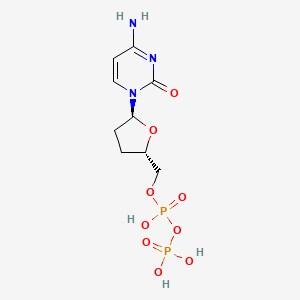![molecular formula C8H8N2OS B14334296 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- CAS No. 105246-05-7](/img/structure/B14334296.png)
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . This process can be carried out under various conditions, including different temperatures and solvents, to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often focus on scalability and cost-effectiveness. A catalyst-free, one-pot three-component reaction has been reported, which involves the use of ethylene glycol as a green solvent at 100°C . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
化学反応の分析
Types of Reactions
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions, particularly involving halogenated reagents, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Halogenated compounds: For substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolopyrimidines .
科学的研究の応用
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, antihypertensive, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, such as the 5-HT2A receptor . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolopyrimidines such as:
Uniqueness
What sets 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
105246-05-7 |
|---|---|
分子式 |
C8H8N2OS |
分子量 |
180.23 g/mol |
IUPAC名 |
7-methyl-3-methylidene-[1,3]thiazolo[3,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-7-10(8(11)9-5)6(2)4-12-7/h3H,2,4H2,1H3 |
InChIキー |
KOTUMOULETWOTR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)N2C(=C)CSC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


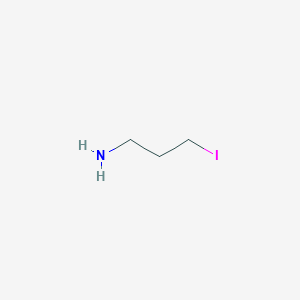
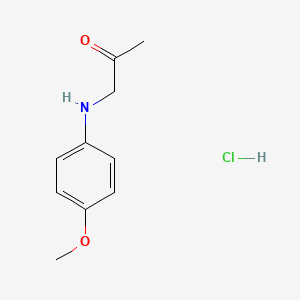
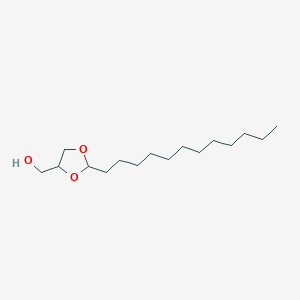
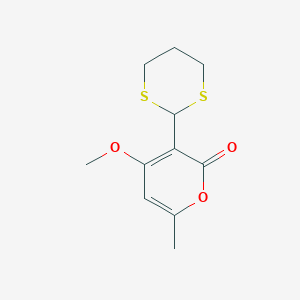
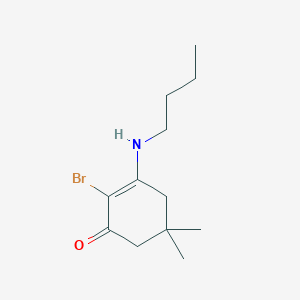
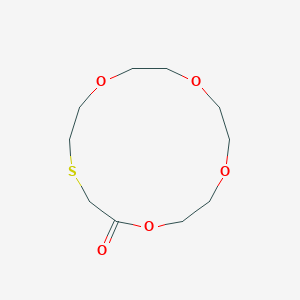
![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
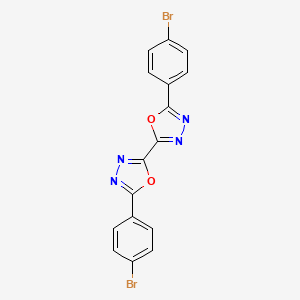
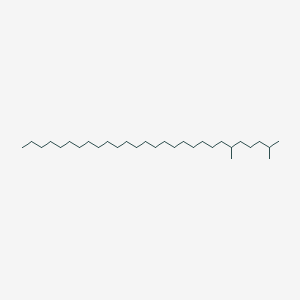
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
